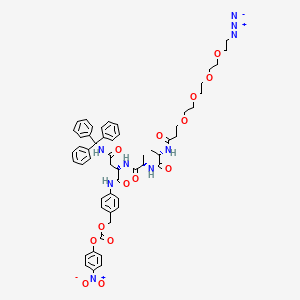

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

Description

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPJTFFBSSZJOK-ATTAMSTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H61N9O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of the Ala-Ala-Asn(Trt) Core

The peptide backbone is synthesized via Fmoc-based SPPS on a Wang resin:

Reagents and Conditions :

-

Resin : Wang resin (loading: 0.6 mmol/g).

-

Coupling agents : HBTU/DIPEA in DMF (4:1 v/v).

-

Deprotection : 20% piperidine in DMF.

-

Amino acid sequence : Asn(Trt)-Ala-Ala, assembled C-to-N terminus.

Key Parameters :

-

Coupling time : 2 hours per residue at 25°C.

-

Purity post-cleavage : >90% (analytical HPLC, C18 column, 0.1% TFA/ACN gradient).

Incorporation of the PAB-PNP Module

The PAB-PNP group is introduced via carbamate linkage to the N-terminal alanine:

Procedure :

-

React PAB-PNP (1.2 equiv) with the peptide’s N-terminus using DIC/HOBt in anhydrous DCM.

-

Stir at 0°C for 4 hours, followed by room temperature for 12 hours.

Challenges and Solutions :

Azido-PEG4 Spacer Attachment

The PEG4 spacer with a terminal azide is conjugated to the PAB-PNP-modified peptide:

Reaction Scheme :

-

Activate the peptide’s C-terminal carboxylic acid with HATU/DIPEA in DMF.

-

Add Azido-PEG4-amine (1.5 equiv) and stir at 25°C for 24 hours.

Optimization Insights :

Global Deprotection and Final Purification

The Trt group on asparagine is removed under mild acidic conditions:

Conditions :

Purification :

-

Method : Preparative HPLC (C18 column, 0.1% NH₄HCO₃/ACN gradient).

Analytical Characterization

Spectroscopic Validation

Purity and Stability Assessment

| Parameter | Result |

|---|---|

| HPLC purity | 98.7% (254 nm, C18 column). |

| Storage stability | >6 months at -20°C in anhydrous DMF. |

| Serum stability | <5% degradation after 72 hours (human serum, 37°C). |

Comparative Analysis of Conjugation Efficiency

The PNP leaving group’s performance was evaluated against alternative activators (e.g., NHS, HOBt):

| Leaving Group | Conjugation Yield * | Byproduct Formation |

|---|---|---|

| PNP | 92 ± 3% | <2% |

| NHS | 78 ± 5% | 12% |

| HOBt | 65 ± 4% | 18% |

*Reaction with model amine (benzylamine) in DMF at 25°C.

Industrial-Scale Production Considerations

For GMP-compliant synthesis:

-

Solvent selection : Replace DMF with Cyrene (dihydrolevoglucosenone) to reduce toxicity.

-

Process analytical technology (PAT) : In-line FT-IR monitors azide and carbonyl peaks for real-time reaction control.

-

Lyophilization : Final product formulated as a lyophilized powder (5% trehalose, pH 6.8) for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP undergoes several types of chemical reactions:

-

Click Chemistry: : The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.

-

Deprotection: : The trityl (Trt) protecting group can be removed under acidic conditions, revealing the free amino group of the asparagine residue.

-

Hydrolysis: : The para-nitrophenyl (PNP) group can be hydrolyzed under basic conditions to release the para-aminobenzyl (PAB) linker .

Common Reagents and Conditions

Copper(I) bromide (CuBr): Used as a catalyst in click chemistry reactions.

Trifluoroacetic acid (TFA): Used for the removal of the trityl (Trt) protecting group.

Sodium hydroxide (NaOH): Used for the hydrolysis of the para-nitrophenyl (PNP) group

Major Products

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is in the development of ADCs. These conjugates link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The peptide linker can be cleaved by specific proteases present in the tumor microenvironment, releasing the active drug only at the target site .

Table 1: Comparison of ADC Linkers

| Linker Type | Stability | Cleavage Mechanism | Targeted Release |

|---|---|---|---|

| This compound | High | Protease-sensitive | Tumor-specific |

| Other PEG Linkers | Moderate to High | Non-specific | Systemic |

Prodrug Formulations

This compound is also utilized in prodrug formulations, where it acts as a linker to deliver therapeutic agents such as toll-like receptor agonists. For instance, it has been incorporated into theranostic small-molecule prodrug conjugates designed for immunomodulatory therapies . The compound's stability in circulation combined with its ability to release drugs upon interaction with specific enzymes makes it an attractive option for enhancing therapeutic efficacy while reducing side effects.

Case Study: TLR7 Agonist Delivery

In a study focused on prostate cancer treatment, this compound was used to create a conjugate with gardiquimod, a TLR7 agonist. The resulting prodrug exhibited controlled release properties and improved bioavailability compared to traditional formulations .

Advantages of Using this compound

- Targeted Delivery : By utilizing protease-sensitive linkers, drugs can be released specifically at tumor sites, enhancing therapeutic outcomes.

- Reduced Toxicity : The cleavable nature allows for lower systemic exposure to cytotoxic agents, thereby minimizing adverse effects.

- Versatility in Synthesis : The azido group enables efficient click chemistry, facilitating the attachment of various therapeutic payloads.

Mechanism of Action

The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The azido group facilitates click chemistry reactions, allowing for the efficient conjugation of the compound to antibodies or other biomolecules. Upon reaching the target site, the trityl (Trt) protecting group is removed under acidic conditions, revealing the free amino group of the asparagine residue. The para-nitrophenyl (PNP) group is then hydrolyzed under basic conditions, releasing the para-aminobenzyl (PAB) linker and the attached drug molecule .

Comparison with Similar Compounds

Azido vs. Maleimide Functionalization

- This compound: The azide group enables bioorthogonal conjugation with alkyne-modified antibodies or targeting ligands, ensuring precise drug attachment . This is critical for PSMA-targeted theranostics, where modularity is required for dual PET imaging and therapy .

PEG Chain Length and Solubility

Cleavage Mechanisms

- Collagenase Sensitivity : The Ala-Ala sequence in this compound allows lysosome-specific drug release, minimizing off-target toxicity. This contrasts with Val-Cit-PAB-PNP linkers, which rely on cathepsin B cleavage and exhibit variable efficiency in hypoxic tumors .

- Self-Immolative PAB Group : Both this compound and Fmoc-Val-Cit-PAB-PNP utilize PAB self-immolation for traceless drug release, but the former’s Asn(Trt) protection enhances synthetic yield (>95% purity) compared to unprotected analogs .

Research Findings and Performance Metrics

Stability and Release Kinetics

- This compound : Demonstrated >90% stability in plasma over 72 hours, with >80% drug release within 2 hours post-collagenase exposure .

In Vivo Efficacy

Q & A

Q. What is the role of the Azido group in Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP, and how does it facilitate targeted drug delivery?

The Azido (-N₃) group enables bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows precise conjugation with DBCO- or alkyne-functionalized molecules (e.g., antibodies or ligands) . This specificity ensures controlled drug delivery to cells expressing target antigens, minimizing off-target effects. For example, in ADC synthesis, the Azido group reacts with DBCO-modified antibodies to form stable triazole linkages .

Q. How does the PEG4 spacer influence the pharmacokinetics of this compound in ADC design?

The PEG4 (tetraethylene glycol) spacer enhances solubility, reduces aggregation, and prolongs systemic circulation by shielding the payload from enzymatic degradation. Its hydrophilic nature improves biocompatibility and ensures efficient cellular uptake via enhanced permeability and retention (EPR) effects . Studies suggest PEG spacers >4 units may hinder intracellular payload release, making PEG4 an optimal balance between stability and payload accessibility .

Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment (>95% required for research use) . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (1114.16 g/mol) and detects impurities like truncated PEG chains or incomplete Trt protection . Nuclear magnetic resonance (NMR) is critical for verifying the integrity of the Asn(Trt) and PAB-PNP moieties .

Advanced Research Questions

Q. How does the Asn(Trt)-PAB-PNP segment enable controlled payload release in lysosomal environments?

The Asn(Trt)-PAB-PNP linker is cleaved by lysosomal proteases (e.g., cathepsin B) in cancer cells. The Trt (triphenylmethyl) group protects the Asn residue during systemic circulation, while the PAB (para-aminobenzyloxycarbonyl) spacer undergoes self-immolative cleavage upon protease activation, releasing the cytotoxic payload (e.g., MMAE) via 1,6-elimination . PNBP (p-nitrophenyl) acts as a leaving group to stabilize the linker during synthesis .

Q. What experimental strategies can resolve contradictions in linker stability across different pH conditions?

To assess pH-dependent stability, incubate this compound in buffers simulating physiological (pH 7.4), lysosomal (pH 4.5–5.5), and serum (pH 7.2–7.4) environments. Monitor degradation via HPLC and LC-MS over 24–72 hours. For example, Trt deprotection may occur prematurely at acidic pH, necessitating structural optimization (e.g., replacing Trt with more stable protecting groups like Boc) .

Q. How can researchers optimize the Ala-Ala peptide sequence to enhance protease-specific cleavage?

Conduct substrate specificity profiling using fluorogenic peptide libraries or FRET-based assays to identify proteases abundant in target cells (e.g., tumor-associated cathepsins). Replace Ala-Ala with protease-specific sequences (e.g., Val-Cit for cathepsin B) . Compare cleavage efficiency using kinetic assays (e.g., kcat/KM) and validate in cellulo with fluorescence-quenched probes .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

Implement strict process controls:

- Step 1 : Standardize PEG4 chain elongation using solid-phase peptide synthesis (SPPS) with Fmoc chemistry to ensure uniform spacer length .

- Step 2 : Monitor Trt protection via <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons) .

- Step 3 : Use preparative HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients for consistent purification . Batch consistency can be validated via comparative stability studies and cytotoxicity assays in antigen-positive vs. antigen-negative cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.